![molecular formula C14H12Cl2N6 B5734146 N-[5-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B5734146.png)
N-[5-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[5-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine is a chemical compound that belongs to the class of triazole derivatives. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure, which includes a triazole ring and a pyrimidine ring, contributes to its distinctive properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine typically involves multiple steps. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized by reacting 2,4-dichlorophenylhydrazine with an appropriate nitrile under acidic conditions.
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting 4,6-dimethyl-2-aminopyrimidine with the triazole intermediate under basic conditions.
Coupling Reaction: The final step involves coupling the triazole and pyrimidine intermediates under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include batch and continuous flow processes, with careful control of temperature, pressure, and reaction time.
化学反应分析
Types of Reactions
N-[5-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atoms.
科学研究应用
N-[5-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections and certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-[5-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes. The triazole and pyrimidine rings play a crucial role in binding to the active sites of target proteins, leading to the inhibition of their activity. This mechanism is particularly relevant in its antimicrobial and antifungal effects.
相似化合物的比较
N-[5-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine can be compared with other similar compounds, such as:
Fluconazole: Another triazole derivative with antifungal properties.
Itraconazole: A triazole antifungal agent with a broader spectrum of activity.
Voriconazole: A triazole antifungal used to treat serious fungal infections.
Uniqueness
The uniqueness of this compound lies in its specific structural features and the combination of the triazole and pyrimidine rings, which contribute to its distinctive chemical and biological properties.
属性
IUPAC Name |
N-[5-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N6/c1-7-5-8(2)18-13(17-7)20-14-19-12(21-22-14)10-4-3-9(15)6-11(10)16/h3-6H,1-2H3,(H2,17,18,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJRFJVUAQPYETR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=NNC(=N2)C3=C(C=C(C=C3)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
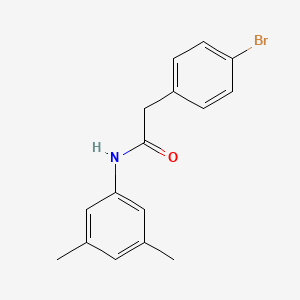
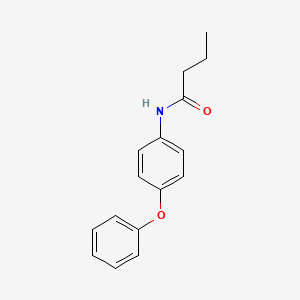


![N-(3-chloro-2-methylphenyl)-4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-1,3-thiazol-2-amine](/img/structure/B5734104.png)
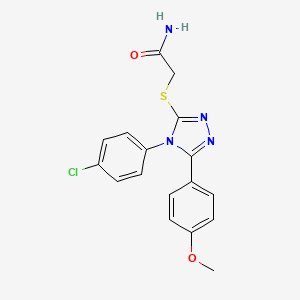
![N-[7-(2-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]acetamide](/img/structure/B5734125.png)
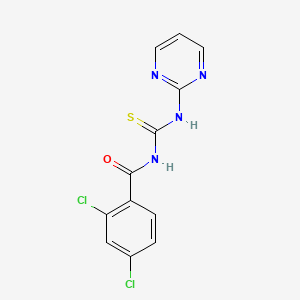
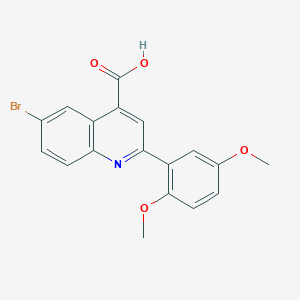
![3-N-[(E)-(4-bromophenyl)methylideneamino]-1,2,4-triazole-3,4-diamine](/img/structure/B5734140.png)
![methyl 2-amino-1-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5734142.png)
![2-{[5-(3-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5734155.png)
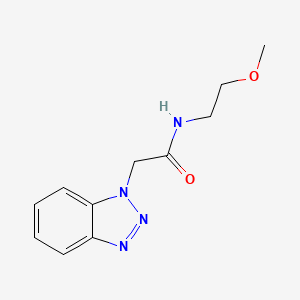
![2-methoxy-8-methyl-3-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]quinoline](/img/structure/B5734168.png)
